Dendrophenol

Übersicht

Beschreibung

JTT-553 ist eine neuartige Verbindung, die als Inhibitor des Enzyms Acyl-CoA: Diacylglycerol-Acyltransferase 1 wirkt. Dieses Enzym ist entscheidend für die Resynthese von Triglyceriden aus freien Fettsäuren und Diacylglycerol. Durch die Hemmung dieses Enzyms trägt JTT-553 zur Unterdrückung der postprandialen Erhöhung der Plasmalipide bei, was es zu einem vielversprechenden Therapeutikum für Erkrankungen wie Fettleibigkeit und Typ-2-Diabetes mellitus macht .

Herstellungsmethoden

Die Synthese von JTT-553 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die eine Spiroverbindung istDer letzte Schritt beinhaltet die Bildung des Essigsäure-Monobenzolsulfonatsalzes . Industrielle Produktionsmethoden für JTT-553 sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Syntheserouten mit Optimierung für die großtechnische Produktion.

Wissenschaftliche Forschungsanwendungen

JTT-553 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It is used as a model compound to study the inhibition of acyl CoAdiacylglycerol acyltransferase 1.

Biology: Researchers use JTT-553 to investigate the role of triglyceride synthesis in cellular metabolism.

Medicine: JTT-553 is being studied for its potential therapeutic effects in treating obesity and type 2 diabetes mellitus by reducing body weight and improving glucose metabolism

Wirkmechanismus

Dendrophenol: A Comprehensive Review of Its Mechanism of Action

This compound, also known as Moscatilin, is a natural product isolated from the stem of Dendrobium loddigesii Rolfe . It has been recognized for its therapeutic benefits, particularly its antineoplastic activity . This article aims to provide a comprehensive review of the mechanism of action of this compound.

Target of Action

This compound primarily acts as an inhibitor of NF-κB , a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a crucial role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

It is known to interact with its primary target, nf-κb, leading to changes in the transcription of dna and the production of cytokines . This interaction may result in the inhibition of inflammation and cell proliferation, which could explain its antineoplastic activity .

Biochemical Pathways

This compound is believed to affect several biochemical pathways. For instance, it has been suggested that this compound may protect pancreatic β-cell dysfunction and insulin resistance in the liver . It may also up-regulate the abundance of short-chain fatty acids (SCFAs) to stimulate GLP-1 secretion through gut microbiota . .

Pharmacokinetics

Like other polyphenols, it is expected to undergo multiple biotransformations to yield metabolites of different biological properties . The initial site of contact for polyphenols is the saliva, followed by the stomach, where the pH of the fluids and proteins may modify the polyphenol to a certain extent .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antineoplastic activity . By inhibiting NF-κB, this compound may suppress inflammation and cell proliferation, potentially leading to a reduction in tumor growth . .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, in vitro plant cultures have shown that elicitors, such as chitosan, salicylic acid, and methyl jasmonate, can enhance the content of this compound . This suggests that the environment in which this compound is produced and administered can significantly impact its action and efficacy.

Vorbereitungsmethoden

The synthesis of JTT-553 involves several steps, starting with the preparation of the core structure, which is a spiro compoundThe final step involves the formation of the acetic acid monobenzenesulfonate salt . Industrial production methods for JTT-553 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

JTT-553 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann an der Aminogruppe auftreten und zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Die Verbindung kann am Oxazin-6-yl-Ringsystem reduziert werden.

Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

JTT-553 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Chemie: Es wird als Modellverbindung verwendet, um die Hemmung der Acyl-CoA: Diacylglycerol-Acyltransferase 1 zu untersuchen.

Biologie: Forscher verwenden JTT-553, um die Rolle der Triglyceridsynthese im Zellstoffwechsel zu untersuchen.

Medizin: JTT-553 wird wegen seiner potenziellen therapeutischen Wirkung bei der Behandlung von Fettleibigkeit und Typ-2-Diabetes mellitus untersucht, indem es das Körpergewicht reduziert und den Glukosestoffwechsel verbessert

Wirkmechanismus

JTT-553 entfaltet seine Wirkung durch Hemmung des Enzyms Acyl-CoA: Diacylglycerol-Acyltransferase 1 in den Enterozyten des Dünndarms. Diese Hemmung verhindert die Resynthese von Triglyceriden aus freien Fettsäuren und Diacylglycerol, was zu einer Reduktion des postprandialen Plasmalipidspiegels führt. Die Verbindung aktiviert auch den Protein-Kinase-C-Signalweg, was ihre lipidsenkende Wirkung weiter verstärkt .

Vergleich Mit ähnlichen Verbindungen

JTT-553 ist im Vergleich zu anderen Acyl-CoA: Diacylglycerol-Acyltransferase 1-Inhibitoren aufgrund seiner spezifischen Struktur und hohen Selektivität einzigartig. Ähnliche Verbindungen umfassen:

A-922500: Ein weiterer Acyl-CoA: Diacylglycerol-Acyltransferase 1-Inhibitor mit einer anderen Kernstruktur.

PF-04620110: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

T-863: Ein Inhibitor, der sowohl Acyl-CoA: Diacylglycerol-Acyltransferase 1 als auch Acyl-CoA: Diacylglycerol-Acyltransferase 2 angreift

JTT-553 zeichnet sich durch seine hohe Selektivität für Acyl-CoA: Diacylglycerol-Acyltransferase 1 und seine Fähigkeit aus, das Körpergewicht zu reduzieren und den Glukosestoffwechsel in Tiermodellen zu verbessern .

Biologische Aktivität

Dendrophenol, a naturally occurring compound derived from various plant sources, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

This compound is structurally related to phenolic compounds, which are known for their antioxidant properties. Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.

- Anti-inflammatory Effects : Studies suggest that this compound can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, thereby reducing inflammation in various models of disease .

- Antimicrobial Properties : Preliminary findings indicate that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capabilities of this compound have been quantified using assays such as the DPPH radical scavenging method. The results demonstrate significant radical scavenging activity, comparable to well-known antioxidants.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 15.2 |

| Ascorbic Acid | 12.5 |

| Trolox | 18.7 |

This table illustrates the effectiveness of this compound relative to other antioxidants .

Anti-inflammatory Effects

In a study involving murine models, treatment with this compound resulted in a marked decrease in inflammatory markers. The following data summarizes the effects on cytokine levels:

| Cytokine | Control (pg/mL) | This compound Treatment (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-α | 120 | 60 |

These findings suggest that this compound significantly reduces inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study in Diabetic Models :

A study demonstrated that this compound improved glycemic control in diabetic rats by enhancing insulin sensitivity and reducing oxidative stress markers . -

Cancer Research :

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and liver cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest . -

Neuroprotective Effects :

Research indicates that this compound may offer neuroprotection against oxidative stress-induced neuronal damage, suggesting its potential application in neurodegenerative diseases .

Eigenschaften

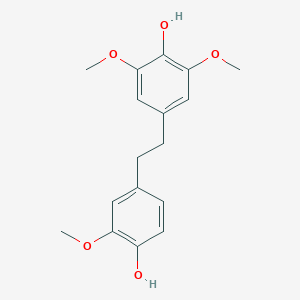

IUPAC Name |

4-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-20-14-8-11(6-7-13(14)18)4-5-12-9-15(21-2)17(19)16(10-12)22-3/h6-10,18-19H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRAYUIKLRABOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCC2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148752 | |

| Record name | Dendrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108853-14-1 | |

| Record name | Moscatilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108853-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dendrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108853141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dendrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of dendrophenol and where has it been found?

A1: this compound (4,4'-dihydroxy-3,3',5-trimethoxybibenzyl) is a bibenzyl compound. [] It possesses two benzene rings linked by a two-carbon bridge, with hydroxyl and methoxy substituents. This compound has been isolated from the stems of Dendrobium candidum alongside other bibenzyls. []

Q2: How potent is this compound's immunosuppressive activity compared to other similar compounds found in Dendrobium species?

A2: While this compound itself has shown immunosuppressive activity, two newly discovered bibenzyl-phenylpropane hybrids, dendrophenols A and B, isolated from Dendrobium devonianum, exhibited significantly greater potency. [] this compound A displayed an IC50 of 1.62 μM, while this compound B demonstrated an even more potent IC50 of 0.41 μM against T lymphocytes. [] These values were considerably lower than those observed for this compound and other related bibenzyls in the same study. []

Q3: What is the mechanism of action for the immunosuppressive activity of this compound and related compounds?

A3: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound and its derivatives, like dendrophenols A and B, exhibit specific immunosuppressive effects on T lymphocytes. [] Further research is needed to determine the precise molecular targets and downstream signaling pathways affected by these compounds.

Q4: Are there any known analytical methods for characterizing and quantifying this compound?

A4: Researchers have employed various spectroscopic techniques to characterize this compound, including Infrared (IR), Ultraviolet (UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [] These methods provide valuable information about the compound's structure and purity. Quantitative analysis, potentially utilizing techniques like High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors, could be employed for determining this compound concentrations in plant material or biological samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.